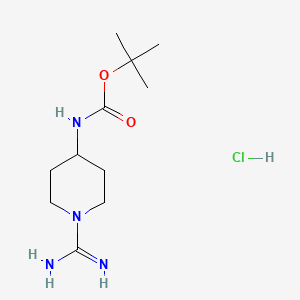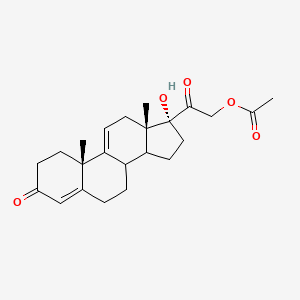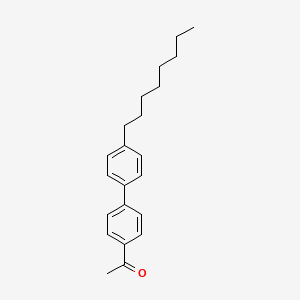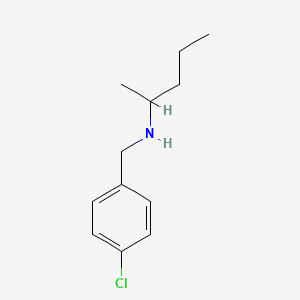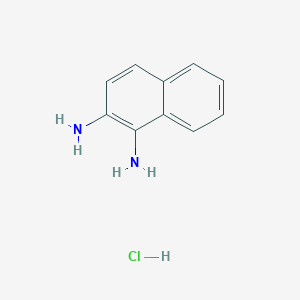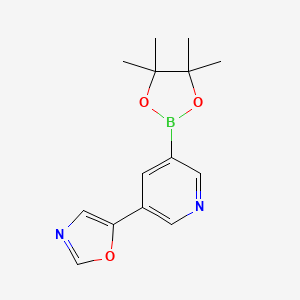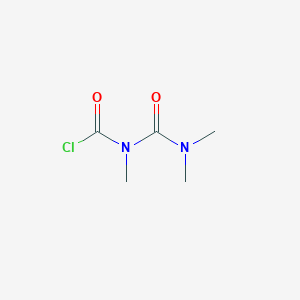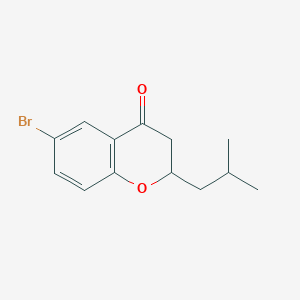
6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one
描述
6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C13H15BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and an isobutyl group at the 2nd position of the chromenone ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the bromination of 2-isobutyl-2,3-dihydro-4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 6-bromo-2-isobutylchromen-4-one.
Reduction: Formation of 6-bromo-2-isobutyl-2,3-dihydrochroman.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromine atom and the chromenone ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the isobutyl group, making it less hydrophobic.
6-Bromo-4-chromanone: Similar structure but differs in the position of the bromine atom.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Another chromenone derivative with different substituents.
Uniqueness: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both the bromine atom and the isobutyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
属性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO2/c1-8(2)5-10-7-12(15)11-6-9(14)3-4-13(11)16-10/h3-4,6,8,10H,5,7H2,1-2H3 |
InChI 键 |
LYTJRFPFWWKNPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CC(=O)C2=C(O1)C=CC(=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
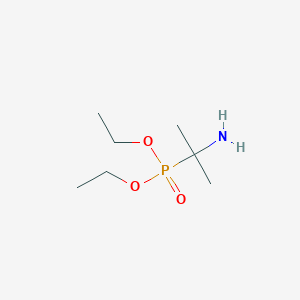

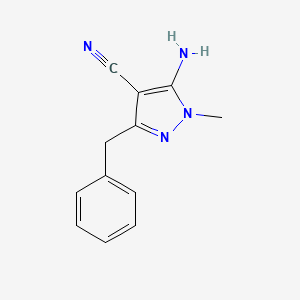
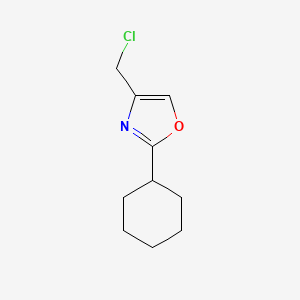
![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)
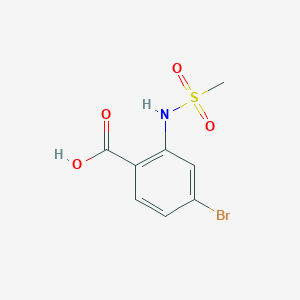
![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)
